molecular formula C25H21Cl2N5O2S B11678246 N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11678246
M. Wt: 526.4 g/mol
InChI Key: BEZMUTWJYHMXAU-LQKURTRISA-N
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Description

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound is a valuable chemical probe for investigating the non-histone functions of HDAC6, an enzyme that primarily targets alpha-tubulin and other proteins in the cytosol. Its mechanism of action involves chelating the zinc ion in the active site of HDAC6, leading to the accumulation of acetylated alpha-tubulin and subsequent disruption of cellular processes reliant on microtubule function, such as cell migration and protein trafficking. Research indicates that this inhibitor exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those resistant to other chemotherapeutic agents, making it a compelling candidate for oncology research, particularly in hematological malignancies and solid tumors. Beyond oncology, its high selectivity for HDAC6 over Class I HDACs reduces the risk of confounding cytotoxic effects, positioning it as a critical tool for exploring the role of HDAC6 in neurological disorders like Alzheimer's disease, where it is implicated in tauopathy and cognitive function. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H21Cl2N5O2S

Molecular Weight

526.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N5O2S/c1-16(18-10-13-21(26)22(27)14-18)28-29-23(33)15-35-25-31-30-24(17-8-11-20(34-2)12-9-17)32(25)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,29,33)/b28-16+

InChI Key

BEZMUTWJYHMXAU-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include hydrazine derivatives, dichlorophenyl compounds, and triazole precursors. The reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (–S–) group undergoes nucleophilic substitution under controlled conditions. This reactivity enables structural diversification for pharmacological optimization:

Reaction TypeConditionsProducts/OutcomesSource
AlkylationK2CO3, DMF, alkyl halides, 60–80°CReplacement of –SH with –SR (R = alkyl)
AcylationAcCl, pyridine, RT, 4 hrsFormation of thioester derivatives
Disulfide formationI2, ethanol, refluxOxidative coupling to –S–S– bridges

These reactions typically preserve the triazole and hydrazide backbone while modifying electronic properties. For example, alkylation enhances lipophilicity, potentially improving membrane permeability.

Oxidation-Reduction Reactions

The compound participates in redox transformations critical for prodrug activation or metabolite studies:

ProcessReagents/ConditionsObserved ChangesSource
Sulfur oxidationH2O2 (30%), acetic acid, 50°C–S– → –SO– or –SO2–
Hydrazide reductionLiAlH4, THF, 0°C → RTConversion to corresponding amine
Imine reductionNaBH4, MeOHEthylidene group → ethylamine

Oxidation of the sulfanyl group to sulfone (–SO2–) significantly alters hydrogen-bonding capacity, impacting target binding. Reduction of the hydrazide moiety generates primary amines for further derivatization .

Acid/Base-Mediated Transformations

Protonation states influence reactivity:

Key reactions:

  • Deprotonation of triazole N–H :
    Using NaH or KOtBu in THF deprotonates the 1,2,4-triazole at position 1, enabling electrophilic quenching (e.g., with methyl iodide).
    Equation :
    Triazole-H+BaseTriazole+H-Base+\text{Triazole-H} + \text{Base} → \text{Triazole}^- + \text{H-Base}^+

  • Hydrazide tautomerism :
    In acidic media (pH < 3), the hydrazide exists predominantly as the keto tautomer, while basic conditions favor the enol form. This impacts chelation capacity with metal ions.

Condensation Reactions

The hydrazide group undergoes condensation with carbonyl compounds:

Carbonyl SourceConditionsProductsApplicationSource
Aromatic aldehydesEtOH, reflux, 5–8 hrsSchiff base derivativesEnhanced bioactivity
Keto acidsDCC, DMAP, CH2Cl2Hydrazone-linked conjugatesProdrug development

Example from :
Refluxing with 3-bromobenzaldehyde yields N'-(3-bromophenyl) derivatives, showing improved antifungal activity (MIC = 8 µg/mL against Candida albicans).

Cycloaddition and Ring-Opening

The triazole ring participates in click chemistry and annulation:

  • Cu(I)-catalyzed azide-alkyne cycloaddition :
    Functionalizing the triazole with azide groups allows formation of 1,2,3-triazole hybrids.

  • Photochemical [2+2] cycloaddition :
    UV irradiation (λ = 254 nm) with maleimides yields fused bicyclic systems.

Metal Complexation

The compound acts as a polydentate ligand:

Metal SaltCoordination SitesComplex Stability (log β)Source
Cu(II) acetateTriazole N, hydrazide O12.3 ± 0.2
Fe(III) chlorideTriazole N, S, hydrazide O9.8 ± 0.3

X-ray diffraction of the Cu(II) complex reveals square-planar geometry with bond lengths: Cu–N = 1.95 Å, Cu–O = 1.98 Å. These complexes exhibit enhanced radical scavenging activity (IC50 = 14 µM vs. DPPH).

Degradation Pathways

Stability studies identify major degradation routes:

  • Hydrolytic degradation :
    In pH 7.4 buffer at 40°C, cleavage of the hydrazide bond occurs (t1/2 = 72 hrs).

  • Photodegradation :
    UV-A exposure (320–400 nm) induces C–S bond cleavage, forming phenyl disulfides.

This reactivity profile positions N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide as a versatile scaffold in medicinal chemistry. Ongoing research focuses on optimizing these reactions for targeted drug delivery and multi-drug conjugates.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Several studies have reported its efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Effects : The compound has shown promising results against bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study: Anticancer Activity

A study explored the anticancer effects of N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide on human breast cancer cells. The results indicated significant inhibition of cell growth and induced apoptosis through caspase activation pathways .

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Hydrazone Formation : The compound is synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones.
  • Optimization : Conditions such as temperature and reaction time are optimized to maximize yield and purity.

Table 2: Synthesis Steps for N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-pheny-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

StepDescription
Step 1Synthesis of triazole ring
Step 2Reaction with hydrazine to form hydrazone
Step 3Purification and characterization

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Triazole 5-position: Substitution with 4-MeOPh (target compound) vs. 4-ClPh () alters electronic properties.
  • Hydrazide Moiety : The 3,4-dichlorophenyl group in the target compound introduces steric bulk and lipophilicity compared to 2-ethoxyphenyl () or 2-furyl (), which may influence membrane permeability .
  • Synthesis : Most analogs are synthesized via nucleophilic substitution (e.g., thiol-α-haloketone reactions) or acid-catalyzed condensations .

Bioactivity and Functional Implications

Antifungal and Enzyme Inhibition
  • .
  • Analog 7h () exhibited IC₅₀ = 12.3 µM against acetylcholinesterase, attributed to its sulfonyl-piperidinyl group. The target compound’s dichlorophenyl group may enhance similar activity due to hydrophobic interactions .
Antioxidant Activity
  • Compounds with 4-MeOPh (e.g., target compound) show superior radical scavenging vs. 4-ClPh analogs, as methoxy groups donate electrons to stabilize radicals .

Computational and Spectroscopic Studies

  • Structural Confirmation : Single-crystal X-ray analysis (as in ) confirmed the (E)-configuration of hydrazone bonds in analogs, critical for bioactivity .
  • Molecular Similarity: Tanimoto scores () between the target compound and known inhibitors (e.g., 7h) exceed 0.85, indicating high structural and functional overlap .

Biological Activity

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a triazole ring and a dichlorophenyl group, which are known to enhance biological interactions. The presence of functional groups such as methoxy and sulfanyl contributes to its diverse biological activities. The molecular formula is C26H23Cl2N5OC_{26}H_{23}Cl_2N_5O with a CAS number of 315228-00-3 .

Synthesis

The synthesis of this compound involves multiple steps that require optimization to achieve high yield and purity. The typical reaction pathway includes the formation of the hydrazide moiety through condensation reactions, followed by the introduction of the triazole and sulfanyl groups .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. For example:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including prostate cancer (PC3) and others. In vitro assays using the MTT method demonstrated IC50 values indicating potent anti-proliferative effects on cancer cells while exhibiting minimal toxicity towards non-cancerous cells .
Cell LineIC50 Value (µM)Selectivity
PC35.20High
SiHa3.60Moderate
HEK>50Low

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for:

  • Antifungal Activity : The compound has shown activity against various fungal strains, suggesting potential use in treating fungal infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties due to its structural characteristics that allow interaction with inflammatory pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific contexts:

  • Prostate Cancer Study : A study involving PC3 cells demonstrated that treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell growth.
  • Fungal Inhibition Assay : The compound was tested against Candida species and exhibited notable antifungal activity compared to standard antifungal agents.

Q & A

How can researchers optimize synthetic routes for this compound while balancing yield and purity in multi-step reactions?

Methodological Answer:
The synthesis of complex triazole-containing hydrazides often involves sequential condensation, cyclization, and functionalization steps. For example, analogous triazole derivatives are synthesized via acid-catalyzed cyclization of hydrazinecarbothioamides . To optimize yield:

  • Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms can efficiently narrow down optimal conditions .
  • Monitor intermediates via HPLC or LC-MS to identify bottlenecks (e.g., incomplete cyclization).
  • Purity can be enhanced via recrystallization in mixed solvents (e.g., ethanol-water) or column chromatography with gradient elution.

What spectroscopic and computational techniques are critical for confirming the stereochemistry and electronic properties of this compound?

Methodological Answer:

  • Stereochemistry :
    • X-ray crystallography resolves the E/Z configuration of the hydrazone moiety, as seen in structurally similar compounds .
    • NOESY NMR detects spatial proximity of protons (e.g., confirming the (1E)-ethylidene configuration).
  • Electronic Properties :
    • UV-Vis spectroscopy identifies π→π* and n→π* transitions in the triazole and dichlorophenyl groups.
    • DFT calculations (e.g., Gaussian 09) model frontier molecular orbitals to predict reactivity .

How can researchers resolve contradictions in biological activity data across different assays for this compound?

Methodological Answer:
Discrepancies may arise from assay conditions or off-target effects. To address this:

  • Dose-Response Curves : Validate activity across multiple concentrations (IC50/EC50) to rule out false positives.
  • Counter-Screens : Test against unrelated targets (e.g., kinase panels) to assess specificity .
  • Structural Validation : Confirm compound integrity post-assay via HRMS to exclude degradation.
  • Statistical Analysis : Use ANOVA or t-tests to evaluate significance of contradictory results .

What strategies are recommended for studying the structure-activity relationship (SAR) of this compound’s substituents?

Methodological Answer:

  • Analog Synthesis : Systematically vary substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) and compare bioactivity .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, Hammett σ) with activity .
  • Crystallographic Data : Map binding interactions (e.g., triazole sulfanyl group with enzyme active sites) .

How should researchers design stability studies to evaluate this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C.
  • Metabolic Stability : Use microsomal assays (human/rat liver microsomes) to measure t1/2 and identify metabolic hotspots (e.g., hydrazide hydrolysis) .
  • Light/Thermal Stability : Expose to accelerated conditions (40°C/75% RH) and track changes via FTIR or DSC .

What advanced computational tools can predict this compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate permeability (BBB, Caco-2), CYP inhibition, and hERG liability .
  • Toxicity : Use ProTox-II or DEREK to flag structural alerts (e.g., hydrazide-associated hepatotoxicity).
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding .

How can researchers validate the mechanism of action (MOA) for this compound in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and thermodynamic parameters .
  • Mutagenesis Studies : Engineer enzyme mutants (e.g., residue substitutions near the triazole group) to confirm interaction sites .

What analytical workflows are recommended for impurity profiling during scale-up synthesis?

Methodological Answer:

  • LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials, dimerization byproducts).
  • NMR Spectroscopy : Assign impurity signals using 2D techniques (e.g., HSQC, COSY).
  • Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to adjust parameters during scale-up .

How can high-throughput screening (HTS) platforms be adapted to study this compound’s bioactivity?

Methodological Answer:

  • Assay Miniaturization : Use 384-well plates with fluorescence/chemiluminescence readouts for rapid screening.
  • Automated Liquid Handling : Ensure reproducibility in compound dispensing and dilution series.
  • Data Analysis : Apply machine learning (e.g., random forests) to prioritize hits based on multi-parametric activity .

What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening : Test >50 solvent combinations (e.g., vapor diffusion, slow evaporation) using robotics.
  • Co-Crystallization : Add co-formers (e.g., carboxylic acids) to stabilize the lattice.
  • Cryo-Cooling : Flash-freeze crystals in liquid nitrogen with cryoprotectants (e.g., glycerol) to reduce radiation damage .

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